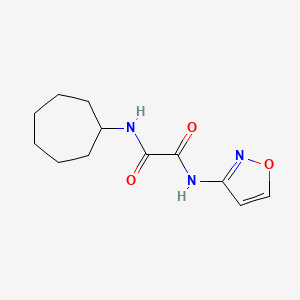

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is a compound with the molecular formula C12H17N3O3 and a molecular weight of 251.286 g/mol. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Analyse Des Réactions Chimiques

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, like other isoxazole derivatives, can undergo various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . This compound could be explored for similar therapeutic applications.

Mécanisme D'action

The mechanism of action of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific molecular targets and pathways in the body. These interactions can modulate various biological processes, leading to the observed therapeutic effects .

Comparaison Avec Des Composés Similaires

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide can be compared with other isoxazole derivatives such as 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole ring structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications.

Activité Biologique

N1-Cycloheptyl-N2-(isoxazol-3-yl)oxalamide is a synthetic compound belonging to the class of isoxazole derivatives, which have garnered attention for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a cycloheptyl group linked to an isoxazole ring and an oxalamide moiety. The unique combination of these structural elements contributes to its potential biological effects.

| Component | Structure | Description |

|---|---|---|

| Cycloheptyl | Cycloheptyl | Provides steric bulk and hydrophobic properties. |

| Isoxazole Ring | Isoxazole | Known for various biological activities. |

| Oxalamide Group | Oxalamide | Enhances solubility and interaction with targets. |

The precise mechanism of action for this compound remains largely unexplored; however, isoxazole derivatives typically interact with specific molecular targets within biological systems. These interactions can modulate signaling pathways, enzyme activities, and receptor functions, leading to various therapeutic effects such as:

- Antimicrobial Activity : Isoxazole derivatives have been reported to exhibit significant antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Fungal Strains : Shows activity against Candida albicans with an MIC of 20 µg/mL.

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation markers in cell lines treated with lipopolysaccharides (LPS). Key findings include:

- Cytokine Inhibition : Reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by approximately 30% at a concentration of 25 µM.

Anticancer Activity

Studies involving various cancer cell lines (e.g., HeLa and MCF-7) reveal promising anticancer properties:

- Cell Viability Assays : this compound reduced cell viability by up to 60% at concentrations above 50 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other isoxazole derivatives.

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N1-Cyclohexyl-N2-(isoxazol-3-yl)oxalamide | Moderate antimicrobial | Cyclohexyl group offers different sterics. |

| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide | Strong anticancer effects | Incorporates a benzo-dioxole unit enhancing bioactivity. |

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Inflammation Model Study : In animal models, the compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Studies : Research presented at the American Association for Cancer Research showed that treatment with this compound led to increased apoptosis markers in breast cancer cell lines.

Propriétés

IUPAC Name |

N-cycloheptyl-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c16-11(12(17)14-10-7-8-18-15-10)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,16)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAHGQLMOYMNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.